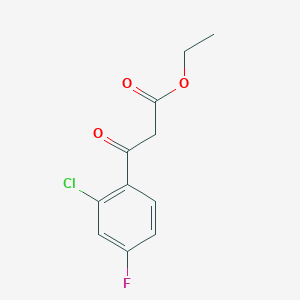![molecular formula C9H9ClN4S B2371957 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 344262-76-6](/img/structure/B2371957.png)
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a chemical compound with the molecular formula C9H9ClN4S and a molecular weight of 240.71 g/mol It is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities
Méthodes De Préparation
The synthesis of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 3-chlorobenzyl chloride with 1H-1,2,4-triazole-5-thiol under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the triazole ring or the chlorobenzyl group.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions, particularly in the context of infectious diseases.
Mécanisme D'action
The mechanism of action of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for the survival of microorganisms, such as methionine aminopeptidase . This inhibition disrupts protein synthesis and other vital processes, leading to the death of the microorganism. The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine can be compared with other triazole derivatives, such as:
3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine: Similar structure but with a different position of the chlorine atom on the benzyl group.
3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine: Another positional isomer with the chlorine atom at the 2-position.
These similar compounds may exhibit different biological activities and chemical properties due to the positional differences of the chlorine atom, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-7-3-1-2-6(4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXVQVNMNHZHFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NNC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)
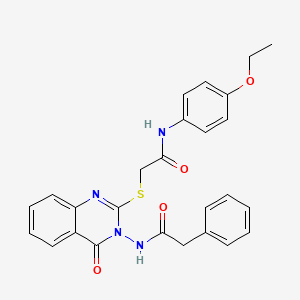
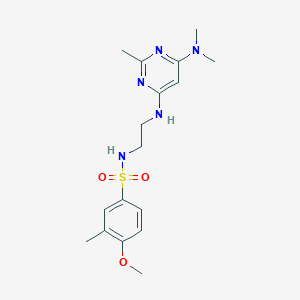
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)
![4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one](/img/structure/B2371883.png)
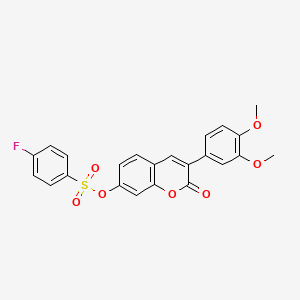
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![diethyl 2,2'-(1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B2371889.png)
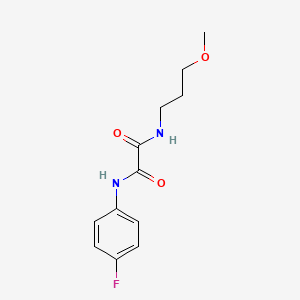
![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2371892.png)
